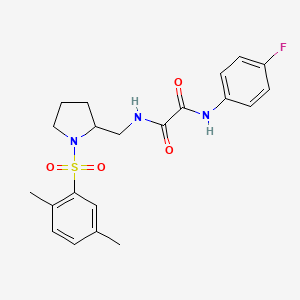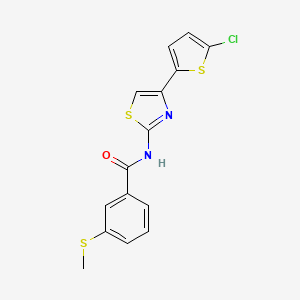
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is a derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. This particular derivative is of interest due to its potential biological activities, which have been explored in various studies. For instance, derivatives of this compound have been synthesized and evaluated for their urease inhibitory activities, which could have implications in the treatment of diseases related to the urease enzyme .
Synthesis Analysis
The synthesis of related 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives has been reported to be efficient and to yield high isolated yields. The process involves starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide. This multi-step synthesis results in a series of compounds with potential urease inhibitory activity . Another study describes the synthesis of 2-amino-(2-thioxo-3-alkyl-4-methyl-3H-thiazol-5-yl)-[1,3,4]thiadiazole derivatives, which also includes steps such as alkylation and acetylation, indicating the versatility of thiadiazole derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has been characterized as near "V" shaped with the angles between the two aromatic planes being approximately 84°. These compounds exhibit various intermolecular interactions, including hydrogen bonds and halogen interactions, which contribute to their three-dimensional arrays in the crystalline state .
Chemical Reactions Analysis
The chemical reactivity of thiadiazole derivatives can be inferred from the synthesis processes and the types of reactions they undergo. For example, the alkylation and acetylation reactions mentioned in the synthesis of 2-amino-[1,3,4]thiadiazole derivatives suggest that these compounds can participate in nucleophilic substitution reactions. Additionally, the cyclization steps involved in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid indicate the potential for these compounds to form rings under certain conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be deduced. For instance, the crystalline structures of related acetamides suggest solid-state stability and the potential for forming crystalline materials with defined melting points. The intermolecular interactions observed in these structures also imply a certain degree of solubility in polar solvents due to the presence of hydrogen bond donors and acceptors .
Wissenschaftliche Forschungsanwendungen
Molecular Modeling and Pharmacological Evaluation
A study involved the design, synthesis, and pharmacological evaluation of 1,3,4-thiadiazoles, including derivatives similar to "2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide", as anti-inflammatory and analgesic agents. These compounds were evaluated for their potential anti-inflammatory activity, with some showing significant in vitro activity. The study also explored the structure-based drug design to understand the compounds' specificity against the COX-2 enzyme, suggesting their therapeutic potential in inflammation and pain management (Shkair et al., 2016).
Anticancer Activity
Research on novel 1,3,4-thiadiazole derivatives, including those structurally related to "this compound", has been conducted to explore their anticancer properties. These studies focused on the synthesis of new derivatives and their evaluation against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. Some compounds exhibited promising cytotoxic activity, indicating their potential as anticancer agents (Çevik et al., 2020).
Synthesis and Biological Evaluation
Another area of research involves the synthesis and biological evaluation of imidazothiadiazole analogs, derived from precursors including "this compound". These compounds were synthesized and subjected to DFT calculations for structural and spectral analysis. The anticancer screening of these compounds showed potent cytotoxic results against breast cancer cell lines, suggesting their application in cancer therapy (Abu-Melha, 2021).
Wirkmechanismus
Target of Action
The primary target of the compound 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, confirming its great inhibitory activity with IC50 of 2.85 µM .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . H. pylori is a well-known bacterium, which colonizes the human stomach and causes gastrointestinal infection .
Result of Action
The inhibition of urease by the compound disrupts the conversion of urea to ammonia and carbon dioxide, thereby affecting the pH balance essential for the survival of H. pylori . This can potentially lead to the treatment of infections caused by this bacterium .
Zukünftige Richtungen
The future directions for research on “2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-isobutylacetamide” and similar compounds could involve further evaluation of their biological activities. For instance, one study found that similar compounds showed high activity against the urease enzyme, suggesting they could be promising candidates for further evaluation .
Eigenschaften
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS2/c1-5(2)3-10-6(13)4-14-8-12-11-7(9)15-8/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEIYJXUVINSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)
![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)



![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)
